(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl sulfonyl group, an azetidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: Starting with a suitable precursor, such as a chlorophenyl sulfonyl chloride, the azetidine ring can be formed through a cyclization reaction. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Furan Derivative: The azetidine intermediate is then coupled with a furan derivative through a condensation reaction. This step may involve the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Enone: The final step involves the formation of the enone structure through an aldol condensation reaction. This step typically requires a base such as potassium tert-butoxide (t-BuOK) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The enone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, m-CPBA, in solvents like acetone or dichloromethane (DCM).
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Amines, thiols, in solvents like DMF or DMSO, often with heating.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or bacterial infections, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and enone groups are likely to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-((4-bromophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
(E)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.
(E)-1-(3-((4-nitrophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl sulfonyl group, in particular, may enhance its ability to interact with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDHDFPPSOIVAW-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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